molecular formula C20H19F2N5O B5304965 [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone

[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone

Cat. No.: B5304965
M. Wt: 383.4 g/mol
InChI Key: DBIMADSBXUBUOQ-UHFFFAOYSA-N
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Description

[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[4,3-c]pyridine core, a difluorophenyl group, and a cyclopropylmethanone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the difluorophenyl group and the cyclopropylmethanone moiety. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound for drug development.

Industry

In industrial applications, the compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O/c21-15-3-2-13(10-16(15)22)18-14-11-26(9-4-17(14)24-25-18)19(28)20(5-6-20)12-27-8-1-7-23-27/h1-3,7-8,10H,4-6,9,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIMADSBXUBUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC(=C(C=C3)F)F)C(=O)C4(CC4)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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